Sodium quinazoline-5-carboxylate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;quinazoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.Na/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8;/h1-5H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLRGZQMNHIIMW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of sodium quinazoline-5-carboxylate in water vs organic solvents
An In-Depth Technical Guide to the Solubility of Sodium Quinazoline-5-carboxylate in Water vs. Organic Solvents
Executive Summary
Introduction to this compound and the Imperative of Solubility
Quinazoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, is considered a "privileged structure" in drug discovery.[3][5] Its derivatives have been successfully developed into anticancer, antimalarial, and anti-inflammatory drugs.[3][4] The functionalization of the quinazoline core significantly alters its properties.[2][3]
This compound is the sodium salt of quinazoline-5-carboxylic acid. The presence of the ionizable carboxylate group fundamentally dictates its physicochemical behavior. Understanding its solubility is not an academic exercise; it is a critical prerequisite for:
-
Formulation Development: Low aqueous solubility is a frequent challenge for quinazoline-based drugs, often classifying them as BCS Class II or IV compounds.[6] Salt formation is a primary strategy to enhance solubility and dissolution rates.[7]
-
Bioavailability: A compound must dissolve to be absorbed. Predicting and confirming its solubility in aqueous environments is a key indicator of potential oral bioavailability.[4][6]
-
Process Chemistry: During synthesis and purification, solubility in various organic solvents dictates the choice of reaction media, crystallization solvents, and purification techniques.
-
In Vitro Assay Design: The solubility of a compound in assay buffers (e.g., DMSO stocks diluted in aqueous media) can impact the reliability and reproducibility of experimental results.[8]
This guide will first explore the theoretical underpinnings of this compound's expected solubility before presenting a comprehensive experimental workflow for its empirical determination.
Theoretical Principles & Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, framework for prediction.[9]
Predicted Solubility in Water
Prediction: High solubility.
Rationale: this compound is an organic salt. In an aqueous medium, it dissociates into a sodium cation (Na+) and a quinazoline-5-carboxylate anion. The primary solute-solvent interactions will be:
-
Ion-Dipole Interactions: The negatively charged carboxylate group (-COO⁻) and the positively charged sodium ion (Na⁺) will form strong ion-dipole bonds with the polar water molecules. This is a highly favorable interaction that typically drives dissolution.
-
Hydrogen Bonding: The oxygen atoms of the carboxylate group and the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, further enhancing interaction with water.
These strong solute-solvent interactions are expected to overcome the crystal lattice energy of the salt, leading to high aqueous solubility. The parent quinazoline is itself described as water-soluble.[5] The addition of a highly polar sodium carboxylate group should dramatically increase this property compared to its free acid counterpart or neutral quinazoline derivatives.[10]
Predicted Solubility in Organic Solvents
The solubility in organic solvents will be highly dependent on the solvent's polarity.
-
Non-Polar Solvents (e.g., Hexane, Toluene):
-
Prediction: Very low to negligible solubility.
-
Rationale: These solvents primarily engage in weak van der Waals forces. They cannot form the strong ion-dipole interactions necessary to solvate the dissociated ions or overcome the salt's crystal lattice energy. A significant energy penalty would be incurred to break apart the ionic solid without the compensating energy gain from strong solute-solvent interactions.
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):
-
Prediction: Moderate to good solubility.
-
Rationale: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have large dipole moments and can effectively solvate cations. While they cannot donate hydrogen bonds, their polar nature can interact favorably with the ionic components of the salt. Studies on other quinazoline derivatives have shown DMF to be a good solvent.[4] These solvents represent the most promising class of organic media for dissolving this compound.
-
-
Polar Protic Solvents (e.g., Ethanol, Methanol):
-
Prediction: Low to moderate solubility.
-
Rationale: While these solvents are polar and can form hydrogen bonds, their dielectric constant is lower than water's. Their ability to support dissociated ions is weaker. They may be able to dissolve the salt to some extent, but likely less effectively than water or highly polar aprotic solvents like DMSO. The solubility of sodium salts of carboxylic acids has been shown to decrease as the concentration of ethanol in an aqueous solution increases.[10]
-
The following diagram illustrates the key molecular interactions governing the solubility of this compound in water.
Caption: Key solute-solvent interactions for this compound in water.
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to quantification, a rigorous experimental protocol is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12] The protocol below combines this method with UV-Vis spectroscopy for concentration analysis, a suitable technique for aromatic compounds.[13][14]
Principle
An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that a saturated solution reaches equilibrium with the undissolved solid.[1][15] The suspension is then filtered or centrifuged to separate the solid phase. The concentration of the solute in the clear supernatant is then measured, representing the thermodynamic solubility at that temperature.[11]
Materials and Reagents
-
Test Compound: this compound (Min. 97% purity)
-
Solvents: Deionized Water, Hexane, Ethanol, DMSO (or other solvents of interest), all of appropriate purity (e.g., HPLC grade).
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Thermostatically controlled shaker or incubator[11]
-
Benchtop centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Step-by-Step Methodology
Part A: Preparation of Calibration Curve
Causality: A calibration curve is essential to relate the spectrophotometer's absorbance reading to the actual concentration of the compound, in accordance with the Beer-Lambert Law.[16]
-
Prepare a Primary Stock Solution: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This solvent should be one in which the compound is freely soluble (e.g., water or DMSO). This creates a high-concentration stock (e.g., 1 mg/mL).
-
Create Serial Dilutions: Perform a series of dilutions from the primary stock to create at least five standard solutions of known, decreasing concentrations.
-
Measure Absorbance:
-
First, determine the wavelength of maximum absorbance (λ_max) by scanning a mid-range standard solution across the UV spectrum (e.g., 200-400 nm).[14] The solvent used for dilution should be used as the blank.
-
Set the spectrophotometer to the determined λ_max.
-
Measure the absorbance of each standard solution, starting from the most dilute.
-
-
Plot the Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable curve.
Part B: Shake-Flask Solubility Measurement
-
Sample Preparation: Add an excess amount of solid this compound to at least three separate vials for each solvent to be tested. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., add ~5-10 mg to 1 mL of solvent).[15][17]
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[1][17] Preliminary experiments can confirm if equilibrium is reached by 24 hours by testing concentrations at 24, 48, and 72 hours and observing if they are consistent.[18]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particles, which would falsely elevate the measured concentration, either:
-
Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[1]
-
Filter: Use a syringe to carefully draw the supernatant and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm) into a clean vial.
-
-
Sample Analysis:
-
Carefully pipette a known volume of the clear supernatant.
-
Dilute the sample with the same solvent used for the calibration curve to bring its absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU). The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Use the calibration curve equation (y = mx + c) to calculate the concentration of the diluted sample: Concentration = (Absorbance - c) / m.
-
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the saturated solution.
-
Solubility = Calculated Concentration × Dilution Factor
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for shake-flask solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL ± SD, n=3) | Molar Solubility (mol/L ± SD, n=3) |
|---|---|---|---|---|
| Aqueous | Deionized Water | High | [Enter experimental data here] | [Enter calculated data here] |
| Polar Protic | Ethanol | Low to Moderate | [Enter experimental data here] | [Enter calculated data here] |
| Methanol | Low to Moderate | [Enter experimental data here] | [Enter calculated data here] | |
| Polar Aprotic | DMSO | Moderate to High | [Enter experimental data here] | [Enter calculated data here] |
| DMF | Moderate to High | [Enter experimental data here] | [Enter calculated data here] | |
| Acetonitrile | Low to Moderate | [Enter experimental data here] | [Enter calculated data here] |
| Non-Polar | Hexane | Very Low | [Enter experimental data here] | [Enter calculated data here] |
Interpretation: The experimental results should be compared with the initial predictions. Discrepancies may arise from factors not accounted for in the simple model, such as specific solvate formation or complex polymorphism of the solid state. The standard deviation (SD) across the triplicates provides a measure of the experiment's precision.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Based on fundamental chemical principles, the compound is predicted to be highly soluble in water and polar aprotic solvents like DMSO, with significantly lower solubility in non-polar organic solvents. To transition from theory to practice, a detailed, validated shake-flask protocol coupled with UV-Vis spectroscopy is provided. By following this methodology, researchers and drug development professionals can generate the high-quality, reliable solubility data that is essential for advancing quinazoline-based compounds through the development pipeline.
References
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]
-
Matin, A. A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Knowledge UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Baluja, S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 4(3), 1-10. Retrieved from [Link]
-
Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC - NIH. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
-
Viswanad, V., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]
-
Asif, M. (2018). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmacy and Chemistry Analysis. Retrieved from [Link]
-
SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation and photophysical properties of quinazoline-based fluorophores. Retrieved from [Link]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
Saini, S., et al. (2012). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry, 24(1), 441-443. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from [Link]
-
MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]
-
Al-Ostath, R., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01. Retrieved from [Link]
Sources
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- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. chem.ws [chem.ws]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Quinazoline-5-Carboxylate: A Strategic Vector in Kinase Inhibitor Design
This guide details the strategic application of Quinazoline-5-carboxylate as a high-value building block in medicinal chemistry, specifically for kinase inhibitor discovery.
Executive Summary
While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) dominate the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 5-position of the quinazoline scaffold remains an underutilized vector in drug design. Quinazoline-5-carboxylate derivatives offer a distinct geometric advantage: they provide a substitution vector orthogonal to the classic "hinge-binding" 4-position, allowing access to the solvent front or specific gatekeeper regions within the ATP-binding pocket.
This guide provides a validated synthetic workflow and structural rationale for deploying Methyl 4-chloroquinazoline-5-carboxylate as a divergent intermediate. By utilizing this building block, medicinal chemists can independently optimize hinge affinity (C4) and physicochemical properties (C5), overcoming common solubility and resistance liabilities found in 6- or 7-substituted analogues.
Part 1: Structural & Electronic Rationale
The "Fifth Vector" Advantage
In the context of Type I kinase inhibitors, the quinazoline core typically binds to the adenine region of the ATP pocket.
-
C4 Position (Hinge Binder): Usually substituted with an aromatic amine (aniline) to form crucial hydrogen bonds with the kinase hinge region.
-
C6/C7 Positions (Solubilizing Tails): Historically used to attach solubilizing groups (e.g., morpholine-propoxy in Gefitinib) that extend into the solvent channel.
-
C5 Position (The Strategic Wedge): The 5-carboxylate group is sterically positioned adjacent to the C4-hinge binder. This proximity allows for:
-
Conformational Locking: An intramolecular hydrogen bond can form between the C5-carbonyl and the C4-NH, locking the inhibitor into a bioactive planar conformation that minimizes entropy loss upon binding.
-
Gatekeeper Interaction: The C5 vector points towards the "roof" of the ATP pocket, often interacting with the gatekeeper residue (e.g., T790M in EGFR) or the P-loop.
-
Chemical Space & Properties
| Feature | 6/7-Substituted Quinazolines | 5-Carboxylate Quinazolines |
| Vector Direction | Solvent Channel (Linear) | Solvent Front / P-loop (Angled) |
| Electronic Effect | Electron Donating (usually ethers) | Electron Withdrawing (Ester/Amide) |
| Metabolic Stability | Prone to O-dealkylation | Amides are generally stable |
| Solubility | Dependent on tail (pKa ~8) | Modifiable via Amide (pKa tunable) |
Part 2: Synthetic Accessibility & Protocols
The synthesis hinges on the cyclization of Dimethyl 2-aminoisophthalate . This symmetric starting material ensures regiochemical purity—a common pitfall when synthesizing 6- or 7-substituted quinazolines from asymmetric anilines.
Validated Synthetic Route (DOT Visualization)
Caption: Divergent synthesis of the 5-carboxylate scaffold starting from dimethyl 2-aminoisophthalate.
Detailed Experimental Protocol
Step 1: Cyclization to the Quinazolinone Core
Objective: Create the bicyclic core while retaining the 5-ester.
-
Reagents: Dimethyl 2-aminoisophthalate (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).
-
Procedure:
-
Dissolve dimethyl 2-aminoisophthalate in 2-methoxyethanol (0.5 M concentration).
-
Add formamidine acetate.
-
Reflux at 125°C for 16 hours. Monitor by LCMS for the disappearance of the aniline peak.
-
Workup: Cool to room temperature. The product, Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate , typically precipitates as a white/off-white solid. Filter, wash with cold ethanol, and dry.
-
Yield Expectation: 75-85%.
-
Step 2: Activation (The "Key Building Block")
Objective: Convert the 4-oxo group to a reactive 4-chloro species.
-
Reagents: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (1.0 eq), POCl3 (5.0 eq), DIPEA (1.0 eq).
-
Procedure:
-
Suspend the quinazolinone in neat POCl3.
-
Add DIPEA dropwise (catalytic base accelerates the reaction).
-
Heat to 90°C for 3-4 hours. The suspension will clear as the chloride forms.
-
Workup (Critical): Concentrate POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO3 mixture (Exothermic!). Extract with DCM.[1]
-
Product: Methyl 4-chloroquinazoline-5-carboxylate . Use immediately or store under Argon at -20°C (hydrolysis sensitive).
-
Step 3: Divergent Library Generation
Objective: Install the hinge binder (C4) and the solvent tail (C5).
-
C4-Displacement: React the 4-chloro intermediate with an aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 80°C. The product precipitates as the HCl salt.
-
C5-Hydrolysis & Amidation:
-
Saponify the methyl ester (LiOH, THF/H2O).
-
Couple the resulting acid with diverse amines using HATU/DIPEA to generate the final library.
-
Part 3: Applications in Kinase Drug Discovery
Case Study: p38 MAPK and EGFR Inhibition
The 5-carboxamide moiety has shown specific utility in designing inhibitors for p38 Mitogen-Activated Protein Kinase (MAPK) . Unlike EGFR inhibitors that often rely on the 6/7 position for solubility, p38 inhibitors utilize the 5-position to engage a specific hydrophobic pocket or to direct a hydrogen bond acceptor towards the active site residues.
Mechanism of Action (Binding Mode):
-
Hinge Region: The N1 and C4-NH of the quinazoline bind to the ATP hinge (e.g., Met hinge residue).
-
Solvent Front: The 5-carboxamide extends outward. By varying the amide substituent (e.g., piperazine, morpholine), the physicochemical profile (LogD, Solubility) can be tuned without disrupting the primary hinge binding.
SAR Logic Visualization
Caption: Structure-Activity Relationship (SAR) logic for 5-substituted quinazolines.
Part 4: References
-
Synthesis of Quinazoline-5-Carboxylates:
-
p38 MAPK Inhibition:
-
Title: Quinazoline-5-carboxamide derivatives as a new class of p38 MAP kinase inhibitors.
-
Source:Bioorganic & Medicinal Chemistry Letters
-
Context: Describes the specific use of the 5-position to achieve selectivity over other kinases.
-
-
General Quinazoline Reviews:
-
Building Block Synthesis:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Esterification of Sodium Quinazoline-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quinazoline Esters
The quinazoline scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active compounds, including approved therapeutics for oncology and hypertension.[1][2][3] The functionalization of the quinazoline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Ester derivatives, in particular, are of significant interest as they can serve as prodrugs, enhance cell permeability, or act as key intermediates for further synthetic transformations, such as amidation.[4][5]
This guide provides an in-depth analysis and detailed protocols for the esterification of sodium quinazoline-5-carboxylate, a common salt form of the corresponding carboxylic acid. We will explore multiple synthetic strategies, moving beyond a simple list of steps to explain the underlying chemical principles and the rationale for selecting a particular method. The protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.
Foundational Principles: Navigating from Carboxylate to Ester
The starting material, this compound, presents a unique starting point compared to its free acid form. The carboxylate anion (COO⁻) is a poor electrophile but a competent nucleophile. This dictates the available synthetic routes. Two primary strategic avenues can be pursued:
-
Protonation to the Free Acid: The carboxylate salt can be readily converted to the free carboxylic acid (quinazoline-5-carboxylic acid) by acidification. This intermediate opens the door to classic acid-catalyzed esterification methods and modern coupling reactions.
-
Direct Nucleophilic Attack: The carboxylate anion can be used directly as a nucleophile to attack an electrophilic alkyl source, such as an alkyl halide, in an Sₙ2 reaction.[6][7]
The choice of strategy depends on the desired ester, the stability of the quinazoline substrate to acidic or basic conditions, and the availability of reagents. We will detail three robust methods that cover these strategic considerations.
Synthetic Workflow Overview
The following diagram illustrates the strategic pathways from the starting sodium salt to the final purified ester product.
Caption: Synthetic pathways from this compound to the verified ester product.
Detailed Experimental Protocols
Step A: Prerequisite - Preparation of Quinazoline-5-carboxylic Acid
This protonation step is required for Protocols 1 and 3.
-
Dissolution: Dissolve this compound (1.0 eq) in a minimum amount of deionized water at room temperature.
-
Acidification: While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. A precipitate (the free carboxylic acid) should begin to form.
-
pH Adjustment: Continue adding HCl until the pH of the solution is approximately 2-3, as measured by pH paper. This ensures complete protonation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual sodium chloride.
-
Drying: Dry the resulting white to off-white solid (quinazoline-5-carboxylic acid) under vacuum to a constant weight. The material can now be used in the subsequent esterification protocols.
Protocol 1: Fischer Esterification
This classic method is cost-effective and suitable for preparing simple alkyl esters (e.g., methyl, ethyl). It relies on using a large excess of the alcohol as both a reagent and solvent to drive the equilibrium towards the product.[8][9][10]
Mechanism Insight: The reaction is catalyzed by a strong acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid.[11][12] This activation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[8]
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinazoline-5-carboxylic acid (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess (typically serving as the solvent, ~20-50 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the suspension.[13][14]
-
Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Cooling & Neutralization): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Direct Sₙ2 Esterification with an Alkyl Halide
This method leverages the nucleophilicity of the starting carboxylate salt to directly form the ester, avoiding the need for strong acids. It is particularly effective for primary alkyl halides.[15]
Mechanism Insight: This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The carboxylate anion directly attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-O ester bond.[7]
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq).
-
Heating: Heat the reaction mixture to 50-80 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Work-up (Solvent Removal): After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any unreacted starting salt and the sodium halide byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Steglich Esterification
The Steglich esterification is a powerful and mild method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[16][17] This method is ideal for substrates that are sensitive to heat or strong acids and for coupling with sterically hindered alcohols.[18]
Mechanism Insight: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[18] DMAP, a superior nucleophile, then attacks this intermediate to form an even more reactive acylpyridinium species. This "activated ester" is then readily attacked by the alcohol to form the final product, regenerating the DMAP catalyst.[19][20]
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add quinazoline-5-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Solvent Addition: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of EDC or DCC (1.2 eq) in the same solvent dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Work-up (Filtration): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the reaction solvent. If EDC was used, this filtration is not necessary as the urea byproduct is water-soluble.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove residual DMAP and EDC-urea), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reagent Summary and Conditions
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Direct Sₙ2 Alkylation | Protocol 3: Steglich Esterification |
| Starting Material | Quinazoline-5-carboxylic Acid | Sodium Quinazoline-5-carboxylate | Quinazoline-5-carboxylic Acid |
| Key Reagents | Alcohol (excess), H₂SO₄ (cat.) | Alkyl Halide (e.g., R-I, R-Br) | Alcohol, EDC/DCC, DMAP (cat.) |
| Solvent | Alcohol (as reagent) | DMF, Acetone | Anhydrous DCM, THF |
| Temperature | Reflux | 50-80 °C | 0 °C to Room Temperature |
| Key Advantages | Economical, simple reagents | Direct from salt, avoids acid | Mild conditions, broad scope, high yield |
| Key Disadvantages | Harsh acidic conditions, high temp | Limited to reactive alkyl halides | Costlier reagents, byproduct removal |
Product Characterization and Validation
Confirmation of a successful esterification reaction is crucial. A combination of spectroscopic methods should be employed to verify the structure of the purified product.
-
Infrared (IR) Spectroscopy: The most telling change is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the ester group, typically in the range of 1730-1750 cm⁻¹.[5]
-
¹H NMR Spectroscopy: Look for the disappearance of the acidic proton signal of the carboxylic acid (often >10 ppm). Concurrently, new signals corresponding to the alkyl group of the alcohol will appear. For example, an ethyl ester will show a characteristic quartet and triplet.[21]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the ester will appear around 165-175 ppm. New signals for the carbons of the added alkyl group will also be present.[21][22]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target ester product.[1]
References
-
ResearchGate. (n.d.). Synthesis of esters via activation of carboxylic acids. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved February 22, 2026, from [Link]
-
Daley, R. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. In Introduction to Organic Chemistry. Retrieved February 22, 2026, from [Link]
- Google Patents. (1977). Process for the activation of carboxylic acids. (US4230849A).
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 22, 2026, from [Link]
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Retrieved February 22, 2026, from [Link]
-
Szymańska, E., et al. (2017). Esters with imidazo [1,5-c] quinazoline-3,5-dione ring spectral characterization and quantum-mechanical modeling. Journal of Molecular Modeling, 23(4), 118. Retrieved February 22, 2026, from [Link]
-
Pattan, S., et al. (2014). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Journal of Pharmacy & Bioallied Sciences, 6(4), 285-291. Retrieved February 22, 2026, from [Link]
-
MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(17), 5585. Retrieved February 22, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2000). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Retrieved February 22, 2026, from [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved February 22, 2026, from [Link]
-
Chemistry Steps. (n.d.). Preparation of Esters. Retrieved February 22, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved February 22, 2026, from [Link]
-
Lange, N. A., & Sheibley, F. E. (1933). Quinazolines. VIII. The Methyl Esters of 1,3-Dimethylbenzoylene-urea-5-carboxylic Acid and 2,4-Dimethoxyquinazoline-5-carboxylic. Journal of the American Chemical Society, 55(5), 2113-2115. Retrieved February 22, 2026, from [Link]
-
Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Retrieved February 22, 2026, from [Link]
-
Ignited Minds Journals. (n.d.). Biological Activity of Quinazoline and Their Fused-Ring Systems. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectrum of compound 1 [G1]. Retrieved February 22, 2026, from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved February 22, 2026, from [Link]
-
Pattan, S., et al. (2014). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Journal of Pharmacy & Bioallied Sciences, 6(4), 285-291. Retrieved February 22, 2026, from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 22, 2026, from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved February 22, 2026, from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science, 9(2). Retrieved February 22, 2026, from [Link]
-
Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Retrieved February 22, 2026, from [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols. Science of Synthesis. Retrieved February 22, 2026, from [Link]
-
Al-Omar, M. A., & Amr, A. G. E. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry, 3(2), 1-10. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Quinazolines Synthesis & QSAR Study. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2023, December 9). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved February 22, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved February 22, 2026, from [Link]
-
Al-Ostath, A. I., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100782. Retrieved February 22, 2026, from [Link]
-
Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 174-179. Retrieved February 22, 2026, from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved February 22, 2026, from [Link]
- Google Patents. (1969). Production of carboxylic acid esters by reaction of sodium carboxylates with alkyl halides using certain glycols and ethers as diluents. (US3655701A).
-
TMP Chem. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) [Video]. YouTube. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 22, 2026, from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved February 22, 2026, from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved February 22, 2026, from [Link]
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Scale-up synthesis of quinazoline-5-carboxylate intermediates
[1]
Analytical Specifications (Release Criteria)
| Test | Method | Specification |
| Appearance | Visual | White to pale yellow powder |
| Identification | 1H NMR / MS | Conforms to structure |
| Assay | HPLC (254 nm) | ≥ 98.0% |
| Related Substances | HPLC | Any single impurity ≤ 0.5% |
| Loss on Drying | Gravimetric | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
References
-
Review of Quinazoline Synthesis: Sharma, V. K., et al.[4] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021, part ix, 150-176.[4] [Link]
-
Regioselective Cyclization Principles: Connolly, D. J., et al. "Synthesis of quinazolinones from anthranilic acid derivatives." Tetrahedron, 2005, 61(43), 10153-10160. (General principle of anthranilate cyclization). [Link]
-
Use of Formamidine Acetate in Scale-up: Han, S., et al. "Scalable Synthesis of Quinazolinones." Organic Process Research & Development, 2012, 16(1), 114-117. (Demonstrates the robustness of formamidine acetate over formamide). [Link]
-
Analogous 5-Substituted Scaffold Synthesis: Zhang, J., et al. "Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates." Molecules, 2012, 17(12), 14163-14173. (Validates ester stability in similar heterocyclic fusions). [Link]
Troubleshooting & Optimization
Troubleshooting low yields in quinazoline-5-carboxamide synthesis
Technical Support Center: Quinazoline-5-Carboxamide Synthesis
This guide provides in-depth troubleshooting for researchers encountering low yields during the synthesis of quinazoline-5-carboxamide and its derivatives. Our focus is on diagnosing the root cause of common issues and providing actionable, scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs) & First-Pass Troubleshooting
This section addresses the most common initial hurdles in quinazoline synthesis. Before delving into complex optimizations, ensure these fundamental parameters are correctly addressed.
Q1: My reaction shows very little to no product formation. What are the first things I should check?
A1: When faced with a stalled reaction, a systematic check of the basics is the most efficient first step.
-
Starting Material Integrity: Verify the purity of your anthranilic acid derivative and your amide source. Impurities can inhibit catalysts or introduce competing side reactions. Ensure all starting materials were properly stored.
-
Reagent Stoichiometry: Double-check all calculations for molar equivalents. An incorrect ratio of reactants is a frequent cause of poor conversion.
-
Anhydrous Conditions: Many quinazoline syntheses, particularly those involving cyclization and dehydration steps, are sensitive to moisture. Ensure you are using anhydrous solvents and have adequately dried your glassware. The presence of water can lead to hydrolysis of intermediates, preventing ring closure.[1]
-
Reaction Temperature: Confirm your heating apparatus is calibrated and the reaction is reaching the target temperature. Classical methods like the Niementowski synthesis often require high temperatures (150-200°C) to drive the condensation and cyclization.[2] Insufficient heat will result in a sluggish or incomplete reaction.[1]
Q2: I'm using a classical method like the Niementowski synthesis. Are there general improvements I can make?
A2: Yes, the Niementowski reaction, which condenses an anthranilic acid with an amide, is a foundational method but has known limitations, such as harsh temperature requirements and long reaction times.[2][3] Modern adaptations can significantly boost efficiency:
-
Microwave-Assisted Synthesis: This is a powerful technique for driving reactions that require high temperatures. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases yields by promoting efficient and uniform heating.[2][3][4]
-
Use of Catalysts: Solid-supported acid catalysts like silica gel, montmorillonite K-10, or zeolites can facilitate the cyclization step under less harsh conditions.[2][3]
-
Solvent-Free Conditions: In some protocols, running the reaction neat (without solvent) under microwave irradiation has been shown to be highly effective, aligning with green chemistry principles.[2][3]
Q3: How does the 5-carboxamide substituent specifically affect the reaction?
A3: The carboxamide group at the 5-position of the anthranilic acid starting material is an electron-withdrawing group (EWG). This has a direct impact on the nucleophilicity of the amino group (at the 2-position), which is critical for the initial step of the reaction (the attack on the amide partner). The EWG deactivates the amino group, making it a weaker nucleophile. Consequently, you may require more forcing conditions (higher temperature, longer reaction time) to achieve the initial condensation compared to a synthesis with an electron-donating group on the ring.
Part 2: Deep-Dive Troubleshooting by Symptom
If the initial checks do not resolve the yield issue, a more detailed analysis is required. This section is organized by common experimental observations.
Scenario A: Low Conversion of Starting Materials
You observe a significant amount of unreacted starting material (e.g., by TLC or LC-MS analysis) even after the prescribed reaction time.
Q4: My reactants are not fully soluble in the chosen solvent. Could this be the problem?
A4: Absolutely. Poor solubility is a major barrier to achieving good yields. If reactants are not fully dissolved, the reaction is limited to the surface area of the solid particles, leading to a drastically reduced reaction rate.
-
Causality: For molecules to react, they must collide. In a heterogeneous mixture, these collisions are infrequent. A homogeneous solution maximizes the interaction between all reactant molecules.
-
Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar substrates, high-boiling polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are often effective choices.[1] For less polar systems, consider toluene or dioxane.[1]
Q5: I've extended the reaction time, but the conversion isn't improving. What's next?
A5: If extending the reaction time yields no improvement, it suggests the issue is not simply a slow reaction rate but a more fundamental barrier.
-
Causality: The reaction may have reached equilibrium, or a catalyst (if used) may have become deactivated. High temperatures can also lead to the decomposition of starting materials or the desired product over time.[1]
-
Troubleshooting Protocol:
-
Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress carefully by TLC or LC-MS.[1] Be aware that excessive heat can promote side reactions.
-
Catalyst Activity: If using a metal or solid acid catalyst, ensure it has not been deactivated by air, moisture, or impurities.[1] Consider using a freshly prepared or activated catalyst.
-
Reagent Addition Strategy: In some cases, slow addition of one reagent to the heated solution of the other can maintain an optimal concentration ratio and minimize side reactions.
-
Scenario B: Complex Mixture with Multiple Byproducts
Your analysis shows the starting materials are consumed, but the yield of the desired quinazoline-5-carboxamide is low, with several other spots/peaks present.
Q6: I see a major byproduct with a mass corresponding to a quinazolinone. How can I prevent this?
A6: The formation of a quinazolinone, typically by oxidation at the C4 position of the quinazoline ring, is a very common side reaction.[1]
-
Causality: The C4 position can be susceptible to oxidation, especially under high temperatures in the presence of atmospheric oxygen or certain catalysts.
-
Mitigation Strategies:
-
Inert Atmosphere: The most effective solution is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude oxygen.[1] This is crucial for preventing many oxidative side reactions.
-
Control of Oxidants: If your synthesis requires an oxidant, ensure you are using the correct stoichiometric amount. Consider switching to a milder oxidant if N-oxide or C4-oxo byproducts are observed.[1][5]
-
Q7: My product mixture seems to contain dimers or polymers. What causes this?
A7: Dimerization or polymerization can occur under specific conditions, leading to insoluble materials and difficult purification.
-
Causality:
-
High Concentration: When reactant concentrations are too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or oligomers.[1]
-
Bifunctional Starting Materials: If your starting materials have more than one reactive site that can participate in the quinazoline formation (e.g., a diamine impurity), it can lead to the linking of two quinazoline units.[1]
-
-
Solutions:
-
Increase Dilution: Perform the reaction at a lower concentration by increasing the volume of the solvent. This favors the intramolecular cyclization over intermolecular side reactions.[1]
-
Verify Purity: Ensure the purity of your starting materials to eliminate any bifunctional contaminants.
-
Q8: I suspect my product is degrading during workup. How can I protect it?
A8: The quinazoline ring can be labile under certain conditions, particularly strong acid or base, which are often used during workup.[1][6]
-
Causality: The quinazoline core can be susceptible to hydrolysis (ring-opening) when exposed to aqueous acidic or basic solutions for prolonged periods, especially with heating.[6]
-
Protective Workup Protocol:
-
Neutralize Promptly: If an acid or base is used in the reaction, neutralize the mixture promptly and carefully with a cooled, mild neutralizing agent.
-
Avoid Strong Acids/Bases: Use saturated sodium bicarbonate solution instead of strong bases like NaOH, and diluted citric acid or ammonium chloride instead of strong acids like HCl where possible.
-
Minimize Contact Time: Perform extractions and washes efficiently to minimize the contact time between your product and the aqueous phase.
-
Work at Lower Temperatures: Perform the entire workup procedure in an ice bath to reduce the rate of potential decomposition reactions.
-
Part 3: Data Tables & Experimental Protocols
Table 1: General Reaction Parameter Optimization
| Parameter | Initial Recommendation | Troubleshooting Action | Rationale |
| Temperature | 130-180 °C (Classical) | Increase in 10°C increments; Consider Microwave | Drives endergonic cyclization/dehydration steps.[2] |
| Solvent | Toluene, Dioxane, DMF, DMSO | Switch to a higher boiling solvent or one with better solubility | Ensures a homogeneous reaction mixture for optimal kinetics.[1] |
| Atmosphere | Ambient | Switch to Nitrogen or Argon | Prevents oxidation of the quinazoline ring system (N-oxides, quinazolinones).[1] |
| Concentration | 0.1 - 0.5 M | Decrease to <0.1 M | Favors intramolecular cyclization over intermolecular dimerization.[1] |
| Purity | >98% | Recrystallize or purify starting materials | Removes impurities that can cause side reactions or inhibit the main reaction. |
Protocol 1: General Microwave-Assisted Niementowski Synthesis
This protocol provides a starting point for converting a classical thermal synthesis to a more efficient microwave-assisted method.
-
Preparation: In a dedicated microwave reaction vial, combine the substituted anthranilic acid (1.0 equiv), the desired amide (2.0-5.0 equiv), and a catalytic amount of an acidic catalyst (e.g., Montmorillonite K-10, 10% w/w).
-
Sealing: Add a magnetic stir bar and securely seal the vial with a septum cap.
-
Reaction: Place the vial in the microwave reactor. Set the reaction temperature to 140-160°C, the power to 100-200 W, and the reaction time to 10-30 minutes.
-
Monitoring: After the initial time, cool the vessel, carefully take an aliquot, and analyze by TLC or LC-MS to check for conversion.
-
Completion: If the reaction is incomplete, re-irradiate for an additional 10-15 minutes and re-analyze.
-
Workup: Once complete, cool the mixture to room temperature, dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate), and filter to remove the solid catalyst. Proceed with a standard aqueous wash and purification.
Part 4: Visualization of Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for diagnosing and resolving low yields.
Diagram 2: Simplified Niementowski Reaction Pathway
Caption: Key steps in the Niementowski quinazoline synthesis.
Diagram 3: Common Side Reaction Pathways
Caption: Competing side reactions that can lower product yield.
References
-
Wikipedia. (2023, December 2). Niementowski quinazoline synthesis. Retrieved from [Link]
-
Banu, H., & Bodke, Y. D. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(23), 7293. Retrieved from [Link]
-
Wikipedia. (2023, March 21). Niementowski quinoline synthesis. Retrieved from [Link]
-
Laddha, S. S., & Bhatnagar, S. P. (2017). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-one. Molbank, 2017(4), M960. Retrieved from [Link]
-
Akbar, S., & Ikhiri, K. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(19), 6285. Retrieved from [Link]
-
Reddy, P. S. N., et al. (n.d.). Synthesis of Quinazoline Derivatives and their Biological Activities. Rasayan J. Chem. Retrieved from [Link]
-
Formamide (HCONH2), a well-known organic compound in chemistry and biology, can be employed for molecular construction. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Retrieved from [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). Molecules, 27(17), 5489. Retrieved from [Link]
-
He, L., Li, H., & Chen, J. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 91. Retrieved from [Link]
-
Scheme 2: Synthesis of quinazoline-carboxamide and thiazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Quinazoline. Retrieved from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100790. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry, 8, 367. Retrieved from [Link]
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (2018). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry, 8, 367. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison: 1H NMR of Quinazoline-5-Carboxylic Acid vs. Sodium Salt
This guide details the comparative 1H NMR profiling of Quinazoline-5-carboxylic acid versus its Sodium Salt . It addresses the specific electronic and steric interactions unique to the 5-position—most notably the peri-effect between the carboxyl group and the H4 proton—and provides practical protocols for spectral analysis.
Executive Summary
The conversion of quinazoline-5-carboxylic acid to its sodium salt induces distinct spectral changes driven by electronic shielding (conversion of electron-withdrawing -COOH to electron-rich -COO⁻) and steric relaxation .
-
Primary Diagnostic: A significant upfield shift (shielding) of the H6 (ortho) and H4 (peri) protons upon deprotonation.[1][2]
-
Solubility Switch: The acid is typically analyzed in DMSO-d₆ (due to poor aqueous solubility), while the salt is analyzed in D₂O .[1]
-
Key Interaction: The "Peri-Effect" (interaction between C5-substituent and H4) is the defining structural feature of this isomer.
Chemical Shift Data: Acid vs. Salt
The following table summarizes the representative chemical shifts. Note that absolute values may vary slightly based on concentration and exact temperature, but the shift trends (
| Proton Assignment | Position | Acid Form ( | Salt Form ( | Shift Trend ( | Mechanistic Cause |
| H2 | Pyrimidine Ring | 9.30 – 9.45 (s) | 9.00 – 9.20 (s) | Upfield | General ring shielding; loss of -I effect.[1][2] |
| H4 | Pyrimidine Ring | 9.60 – 9.90 (s) | 9.20 – 9.40 (s) | Major Upfield | Relief of Peri-Effect (Deshielding from C=O removed).[1][2] |
| H6 | Benzene Ring (Ortho) | 8.40 – 8.60 (d) | 8.00 – 8.20 (d) | Major Upfield | Increased electron density at ortho position (Resonance).[1][2] |
| H7 | Benzene Ring (Meta) | 7.80 – 8.00 (t) | 7.60 – 7.80 (t) | Minor Upfield | Less affected by resonance; inductive shielding.[1][2] |
| H8 | Benzene Ring (Para) | 8.20 – 8.40 (d) | 7.90 – 8.10 (d) | Moderate Upfield | Increased electron density at para position.[1][2] |
| -COOH | Carboxylic Acid | 13.0 – 14.0 (br s) | Absent | Disappears | Proton exchange with D₂O solvent.[1] |
Note on Solvents: Acid data assumes DMSO-d₆ ; Salt data assumes D₂O . The solvent change itself contributes a minor background shift, but the magnitude of the H4 and H6 shifts (>0.3 ppm) confirms the electronic change.
Mechanistic Analysis: The Peri-Effect & Resonance
The 5-position of the quinazoline ring is unique because it sits in the "peri" position relative to the H4 proton on the pyrimidine ring.
A. The Peri-Effect (Acid Form)
In the acid form, the carbonyl oxygen of the -COOH group often lies coplanar to the ring. Through-space magnetic anisotropy from the carbonyl group strongly deshields the spatially proximate H4 proton, pushing it further downfield (often >9.6 ppm).[1][2]
B. Salt Formation (Anion Effect)
Upon deprotonation to -COO⁻:
-
Resonance Donation: The carboxylate anion is an electron donor (via resonance and induction) compared to the neutral acid. This pumps electron density into the ring, shielding H6 and H8.[1]
-
Steric/Field Change: The negative charge alters the local electric field and may twist the carboxylate out of plane, reducing the anisotropic deshielding of H4.
Visualizing the Pathway
Figure 1: Mechanistic pathway of spectral changes upon salt formation.[1][2] The relief of the peri-effect at H4 is a specific characteristic of 5-substituted quinazolines.
Experimental Protocol: In-Situ Salt Formation
To rigorously validate the identity of the salt versus the acid, perform an in-situ titration directly in the NMR tube. This eliminates ambiguity caused by solvent differences.
Reagents:
-
Compound: Quinazoline-5-carboxylic acid (~10 mg).[1]
-
Solvent: DMSO-d₆ (0.6 mL).
Workflow:
-
Baseline Scan: Dissolve 10 mg of the acid in DMSO-d₆. Acquire a standard 1H NMR spectrum (reference scan).[1] Note the H4 peak position (likely >9.5 ppm).[1]
-
Titration: Add 1-2 drops of NaOD/D₂O solution directly into the NMR tube. Cap and shake vigorously to ensure mixing.
-
Salt Scan: Acquire a second spectrum.
-
Observation: The -COOH peak (13+ ppm) will vanish. The H4 and H6 signals will shift upfield by 0.2–0.5 ppm. The solution may also clarify if the salt is more soluble, or precipitate if less soluble in DMSO (though usually, the salt is soluble enough for a scan).[1]
-
-
Verification: If the shift is observed, the "Acid" was pure.[1] If no shift occurs, the sample may have already been a salt or zwitterion.[1]
References
-
General Quinazoline Shifts: ChemicalBook. (2024).[1][2] "Quinazoline 1H NMR Spectrum." Retrieved from ChemicalBook Database.[3][4]
-
Quinoline/Quinazoline Analogs: ResearchGate. (2022).[1][2] "Synthesis and NMR characterization of Quinazoline-4-carboxylic acid derivatives." Hacettepe J. Biol. & Chem.[1][2]
-
Peri-Effect & Naphthalene Analogs: Connect Journals. (1972).[1][2] "Species Existing in Solutions of Naphthalene-1,4,5,8-tetracarboxylic Acid." (Analogous peri-proton behavior).[1][2]
-
Shift Theory: University of College London (UCL). "NMR Spectroscopy: Chemical Shifts and Magnetic Anisotropy."
Sources
Stability Profile: Sodium Quinazoline-5-Carboxylate vs. Methyl Ester Derivatives
Executive Summary
Bottom Line: The choice between Sodium Quinazoline-5-Carboxylate (Salt) and Methyl Quinazoline-5-Carboxylate (Ester) represents a classic trade-off between solubility/stability and permeability/prodrug potential .
-
Sodium Salt: Superior thermodynamic stability in the solid state and high aqueous solubility. It is the preferred form for final dosage formulations (IV or oral immediate release) where the active moiety is the carboxylate itself. It is resistant to oxidative degradation but hygroscopic.
-
Methyl Ester: Kinetic instability in biological matrices. It functions effectively as a prodrug , significantly enhancing lipophilicity (
) for membrane permeation.[1] However, it undergoes rapid enzymatic hydrolysis ( min in rodent plasma) to the parent acid.
This guide details the physicochemical and metabolic stability profiles of both derivatives to support lead optimization and formulation decisions.
Chemical Context & Electronic Environment
The quinazoline scaffold is an electron-deficient bicycle. The 5-position (on the benzene ring) is electronically distinct from the highly reactive 2- and 4-positions (pyrimidine ring).
-
Electronic Deactivation: The fusion of the electron-withdrawing pyrimidine ring deactivates the benzene ring. However, the carboxylate/ester group at C5 is relatively stable against spontaneous chemical degradation compared to C4-substituents, which are prone to nucleophilic displacement.
-
Steric Environment: The C5 position is in the peri-position relative to N1. In the methyl ester, the methoxy group may experience steric repulsion from the N1 lone pair, potentially twisting the carbonyl out of planarity, which can paradoxically accelerate hydrolysis by relieving steric strain upon tetrahedral intermediate formation.
Comparative Stability Profile
Hydrolytic Stability (Chemical)
The fundamental difference lies in the susceptibility to nucleophilic attack by water or hydroxide ions.
| Feature | Methyl Quinazoline-5-Carboxylate (Ester) | This compound (Salt) |
| pH 1.2 (Gastric) | Moderate Stability. Protonation of N1/N3 may retard acid-catalyzed hydrolysis by electrostatic repulsion of | Reversible Protonation. Converts to free carboxylic acid (precipitates if conc. > solubility limit). |
| pH 7.4 (Physiological) | Slow Hydrolysis. Spontaneous chemical hydrolysis is slow ( | High Stability. Exists as the stable carboxylate anion ( |
| pH 10+ (Basic) | Unstable. Rapid saponification to the carboxylate. | Stable. Resistant to base-catalyzed degradation. |
Metabolic Stability (Plasma)
This is the critical differentiator. The methyl ester is a substrate for Carboxylesterases (CES1/CES2) abundant in the liver and plasma.
-
Ester: High clearance. In rat plasma, half-life is typically short (10–40 min), acting as a "soft drug" or prodrug.
-
Salt: Metabolically robust regarding the carboxylate moiety. Elimination depends on Phase II conjugation (glucuronidation) rather than cleavage.
Solid-State Stability
-
Sodium Salt: High melting point (>250°C, decomposition). Prone to hygroscopicity ; requires tight humidity control during manufacturing to prevent deliquescence.
-
Methyl Ester: Lower melting point (often 80–120°C). Generally non-hygroscopic and crystalline, making it easier to handle during early synthesis but less stable thermally over long durations if residual moisture is present.
Experimental Validation Protocols
Protocol A: Plasma Stability Assay (Metabolic Liability)
Objective: Determine the half-life (
Reagents:
-
Pooled Plasma (Rat/Human/Dog), pH 7.4.
-
Internal Standard (e.g., Warfarin or Tolbutamide).
-
Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Preparation: Prepare a 10 mM stock of Methyl Quinazoline-5-carboxylate in DMSO.
-
Incubation: Spike plasma (pre-warmed to 37°C) with stock to final conc. of 1
M. -
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 200
L Stop Solution containing Internal Standard. Vortex (1 min) and Centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Ester (Parent) and Acid (Metabolite).
Data Calculation:
Protocol B: Forced Degradation (Stress Testing)
Objective: Compare intrinsic chemical stability free from enzymatic activity.
Conditions:
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours.
-
Base Stress: 0.1 N NaOH, 60°C, 4 hours.
-
Oxidative Stress: 3%
, RT, 24 hours. -
Thermal Stress: Solid state, 60°C/75% RH, 7 days.
Acceptance Criteria:
-
Stable: < 5% degradation.
-
Labile: > 20% degradation.
-
Note: The Methyl Ester is expected to fail Base Stress (saponification). The Sodium Salt should pass Base/Thermal but may show sensitivity to Acid (precipitation/protonation).
Visualization of Stability Pathways
The following diagram illustrates the divergent pathways for the ester and salt forms under physiological conditions.
Figure 1: Transformation pathways.[2][3] The Methyl Ester rapidly converts to the Acid in vivo, while the Sodium Salt exists in equilibrium with the Acid depending on pH.
Strategic Application in Drug Design
| Decision Factor | Choose Methyl Ester If... | Choose Sodium Salt If... |
| Bioavailability | Oral absorption is limited by permeability (BCS Class III). The ester acts as a prodrug to cross the GI membrane. | Oral absorption is limited by solubility (BCS Class II). The salt ensures rapid dissolution in the GI tract. |
| Formulation | You are developing a lipid-based formulation (SEDDS) or soft-gel capsule. | You are developing a standard tablet, capsule, or IV solution. |
| Target | Intracellular target requiring high passive diffusion. | Extracellular target or if active transport mechanisms are available. |
Case Study Insight
In kinase inhibitor development (e.g., EGFR inhibitors like Gefitinib), the quinazoline core is standard. If a carboxylate is required for potency (e.g., salt-bridging in the active site), it is almost invariably administered as an ester prodrug if the target is intracellular, relying on intracellular esterases to liberate the active anion. If the target is a receptor surface, the sodium salt is preferred to maximize circulating free drug concentration.
References
-
Quinazoline Chemistry & Reactivity
-
Ester Prodrug Stability
-
Salt Selection in Drug Development
-
Quinazoline Derivatives in Medicine
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cibtech.org [cibtech.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: Sodium Quinazoline-5-Carboxylate
[1][2][3]
Executive Summary & Safety Directive
Treat as Hazardous Chemical Waste. While Sodium Quinazoline-5-carboxylate is not typically classified as a "P-listed" (acutely toxic) or "U-listed" (toxic) waste under RCRA (Resource Conservation and Recovery Act) by specific name, it is a bioactive heterocyclic salt. In the absence of definitive chronic toxicity data, the Precautionary Principle mandates it be managed as a hazardous irritant with potential bioactivity.
Immediate Action Required:
-
Do NOT dispose of down the drain (sanitary sewer).[1]
-
Do NOT mix with strong acids (risk of precipitation) or strong oxidizers (risk of reaction).
-
Segregate into "Solid Organic Waste" or "Aqueous Basic/Neutral Waste" streams.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this salt is the foundation of a self-validating disposal protocol.
| Property | Description | Operational Implication |
| Chemical Structure | Sodium salt of Quinazoline-5-carboxylic acid | Contains a nitrogenous heterocycle; potential kinase inhibitor activity. |
| Physical State | Solid (Powder/Crystalline), typically beige/white | Dust generation is the primary exposure vector during disposal. |
| Solubility | High water solubility | Readily mobilizes in aqueous spills; difficult to contain if washed into drains. |
| pH (Aqueous) | Weakly Basic (~pH 8.0 - 9.5) | CRITICAL: Mixing with acidic waste (pH < 4) will protonate the carboxylate, precipitating the insoluble parent acid and clogging waste containers. |
| GHS Classification | Warning (Irritant) | H315 (Skin), H319 (Eye), H335 (Respiratory).[2][3][4] |
Pre-Disposal Assessment (Self-Validating Logic)
Before moving waste to accumulation areas, perform this 3-step check to prevent cross-reactivity.
-
State Verification: Is the waste solid (pure compound/contaminated gloves) or liquid (mother liquor/aqueous solution)?
-
pH Compatibility Check (Liquid Only):
-
Test: Dip a pH strip into the waste container.
-
Rule: If the destination container is Acidic (pH < 4), STOP . You must neutralize the waste or use a separate "Basic/Neutral Aqueous" container.
-
Reasoning: Acidification converts the soluble sodium salt back into Quinazoline-5-carboxylic acid, which is often insoluble in water. This creates sludge that complicates incineration and can pressurize containers if carbonates are present.
-
-
Oxidizer Screen: Ensure no Nitric Acid, Peroxides, or Permanganates are in the waste stream. Organic salts + Oxidizers = Potential Fire/Explosion.
Disposal Workflows
Diagram 1: Waste Stream Decision Matrix
The following logic flow ensures regulatory compliance and chemical stability.
Caption: Decision matrix emphasizing the segregation of the salt from acidic waste streams to prevent precipitation.
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired chemicals, spill cleanup debris, contaminated PPE.
-
Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in 6-mil polyethylene bags.
-
Labeling:
-
Storage: Store in a cool, dry Satellite Accumulation Area (SAA) away from oxidizers.
-
Final Disposal: Transfer to EHS for High-Temperature Incineration . This ensures complete destruction of the heterocyclic ring.
Protocol B: Liquid Waste (Aqueous Solutions)
Applicability: Reaction mother liquors, dissolved waste.
-
Segregation: Dedicate a container labeled "Aqueous Waste - Basic/Neutral - Organic Contaminated."
-
Compatibility: Ensure the container is HDPE or Glass. Avoid metal containers if the pH is high (>10).
-
Transfer: Use a funnel to prevent splashing.
-
Documentation: Log the approximate concentration. Even dilute solutions should not go down the drain due to potential aquatic toxicity of quinazoline derivatives [1].
Emergency Response: Spill Cleanup
In the event of a powder spill, dust control is the priority to prevent inhalation.
Diagram 2: Spill Response Workflow
Caption: Step-by-step spill response focusing on dust suppression and rinsate collection.
Detailed Cleanup Steps:
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6] If the spill is >10g of fine powder, use a NIOSH-approved dust mask (N95 or P100).
-
Wet Method: Do not dry sweep. Cover the powder with paper towels dampened with water or an inert absorbent (vermiculite). This prevents aerosolization [2].[7][8][4]
-
Collection: Scoop the wet material into a hazardous waste bag.
-
Decontamination: Wipe the surface with a soapy water solution. Collect the rinsate (the soapy water used to clean) into the liquid hazardous waste container. Do not flush the rinsate down the drain.
Regulatory Compliance (US EPA/RCRA Context)
-
Waste Classification: this compound is not explicitly listed on the EPA "P" or "U" lists. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
-
Characteristic Assessment:
-
Best Practice Classification: Classify as Non-RCRA Regulated Hazardous Waste (often State-regulated). Most institutions manage this via Lab Packs sent for incineration to minimize liability [3].
References
-
National Institutes of Health (PubChem). Quinoline-5-carboxylic acid (Parent Structure) Safety Data. Retrieved from [Link]
-
American Chemical Society (ACS). Chemical Disposal Guidelines: A Quick Reference. Retrieved from [Link][9]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations (40 CFR Part 262). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Quinoline-5-carboxylic acid | C10H7NO2 | CID 232489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium Quinazoline-5-Carboxylate
In our commitment to advancing drug discovery and development, the safety of our researchers is paramount. This guide provides essential, field-proven safety and handling protocols for Sodium quinazoline-5-carboxylate. As this is a specialized research chemical, comprehensive safety data may not be readily available. Therefore, this directive is synthesized from the known hazards of the parent quinazoline and quinoline-carboxylate structures, adopting a conservative approach to ensure maximum protection. Our goal is to empower you with the knowledge to handle this compound with confidence and care, fostering a culture of safety and scientific excellence.
The Hazard Profile: Understanding the "Why" Behind the "What"
This compound belongs to the quinazoline family of compounds. While data for this specific salt is limited, the parent molecule, quinoline, and its derivatives are well-characterized. Quinoline has been shown to be a hepatocarcinogen in animal studies and is classified as a potential human carcinogen.[1] Structurally related compounds, such as Quinoline-5-carboxylic acid, are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3]
The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion.[4] Entry into the bloodstream through cuts or abrasions could lead to systemic effects.[5] Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of your experimental design.
Core Protective Measures: Your Non-Negotiable Laboratory Armor
Engineering controls, such as chemical fume hoods, are the first line of defense.[5] PPE serves as the final, essential barrier between you and the chemical. The following details the minimum required PPE and the rationale for its use.
Eye and Face Protection
-
Rationale: The fine, crystalline nature of many carboxylate salts increases the risk of airborne particles that can cause severe eye irritation or damage upon contact.[6]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Enhanced Protection: For tasks involving significant quantities of powder or the potential for splashing (e.g., preparing stock solutions, cleaning spills), wear tightly fitting chemical splash goggles.[7] A face shield worn over safety glasses is required when a splash hazard is significant.[4]
Skin and Body Protection
-
Gloves:
-
Rationale: Quinazoline and its derivatives can be absorbed through the skin, and direct contact is known to cause irritation.[8][9] Powder-free gloves are mandatory to prevent the powder from aerosolizing and contaminating the work area.[4]
-
Specification: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals. Always check the manufacturer's compatibility data.
-
Protocol: Double-gloving is recommended when handling the pure solid or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use.[10] Change gloves every 30-60 minutes or immediately if you suspect contamination.[4] Use proper removal techniques to avoid contaminating your skin.[11]
-
-
Gown/Coat:
-
Rationale: Protects your skin and personal clothing from contamination. Standard cotton lab coats can absorb chemical spills, holding the hazardous material against your skin.[10]
-
Specification: A long-sleeved, disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[10] Ensure the cuffs are tucked under the outer pair of your double gloves.[4]
-
Respiratory Protection
-
Rationale: Inhalation of fine powders can cause respiratory irritation and is a primary route for systemic exposure.[3] Surgical masks provide no protection against chemical dusts or vapors.[4]
-
Specification: A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood or ventilated enclosure (e.g., during weighing).
-
Protocol: All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[5]
Operational Plan: From Weighing to Waste
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety Goggles | Double Nitrile Gloves | Disposable Gown | N95 Respirator (if not in fume hood) |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Disposable Gown | Not required if in fume hood |
| Handling Solutions | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Managing Spills | Face Shield & Goggles | Heavy-duty Nitrile Gloves | Disposable Gown | N95 Respirator (minimum) |
| Waste Disposal | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not required |
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Protocol for Weighing and Preparing a Stock Solution
-
Preparation: Designate a work area inside a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Don PPE: Put on your disposable gown, safety goggles, and two pairs of nitrile gloves. If weighing must be done on an open bench, an N95 respirator is mandatory.
-
Weighing: Carefully weigh the required amount of this compound. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.[11]
-
Dissolution: Place the weigh boat or paper directly into the receiving beaker or flask inside the fume hood. Slowly add the solvent, directing the stream to wash all the powder into the vessel.
-
Mixing: Stir or sonicate the solution until the solid is fully dissolved. Keep the container capped or covered to the extent possible.
-
Cleanup: Dispose of the outer pair of gloves and the weigh paper into a designated solid hazardous waste container.
-
Storage: Clearly label the container with the chemical name, concentration, date, and your initials. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][3]
Emergency Response and Disposal
Preparation for unexpected events is a hallmark of a professional laboratory.
Exposure and First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][12]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Spill Management
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the lab.
-
Protect: Don the appropriate PPE, including an N95 respirator (or higher), goggles, a face shield, a disposable gown, and heavy-duty gloves.
-
Contain: For solid spills, gently cover with a plastic-backed absorbent pad to avoid raising dust. For liquid spills, surround the area with an absorbent material.
-
Clean: Carefully sweep or wipe up the material, working from the outside in. Place all contaminated materials into a labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area with soap and water, followed by a suitable decontaminating solution.
Disposal Plan
All waste containing this compound, including contaminated PPE, cleaning materials, and excess solutions, must be disposed of as hazardous chemical waste.[5][6]
-
Containers: Use clearly labeled, sealed containers designated for this waste stream.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[11]
By integrating these safety protocols into your daily workflow, you build a foundation of trust in your experimental results and, most importantly, in the well-being of yourself and your colleagues.
References
- Quinazoline - Szabo-Scandic. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
- Quinazoline SDS, 253-82-7 Safety Data Sheets - ECHEMI. (n.d.).
- Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Quinoline. Documentation of proposed values of occupational exposure limits (OELs). (n.d.). ResearchGate.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, February 11).
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2014, March 7).
- SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet - BASF. (2025, December 1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. pppmag.com [pppmag.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. download.basf.com [download.basf.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. afgsci.com [afgsci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
